

# Spectrophotometric determination of enzyme activity with pNP-TMP

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	pNP-TMP	
Cat. No.:	B093872	Get Quote

[8] Snake venom phosphodiesterase I. A convenient purification and its use in the analysis of 5'-terminal nucleotide sequences of RNA - ScienceDirect (1973-01-01) A simple and convenient method for the purification of snake venom phosphodiesterase I (EC 3.1.4.1) free from 5'-nucleotidase (EC 3.1.3.5) and nonspecific phosphomonoesterase is described. The procedure involves chromatography on DEAE-cellulose at pH 7.5, heat treatment in 0.01 M sodium acetate at pH 6.0 and 60 °C, and finally chromatography on SE-Sephadex at pH 5.0. The purified enzyme is useful in the sequence analysis of the 5'-terminus of RNA. 1

[2] Assay of Phosphodiesterase with p-Nitrophenyl Phenylphosphonate as Substrate - Sigma-Aldrich Assay of Phosphodiesterase with p-Nitrophenyl Phenylphosphonate as Substrate. Enzymology. Assay of Phosphodiesterase with p-Nitrophenyl Phenylphosphonate as Substrate. Share. Print. Hide. Table of Contents. Introduction. Reagents. Procedure. Materials. Introduction. This procedure is for the determination of phosphodiesterase activity using p-nitrophenyl phenylphosphonate as the substrate. The method is based on the one described by Sigman, et al.1 The unit definition is the same as that used by Razell and Khorana.2. The assay is initiated by the addition of the substrate and the resulting increase in absorbance at 400 nm is recorded. 3

[4] A continuous spectrophotometric assay for the determination of snake venom phosphodiesterase activity - ScienceDirect (1989-08-15) A continuous spectrophotometric assay for the determination of snake venom phosphodiesterase activity. G.R.A.Kumara Swamy and; T.V.Gowda. Department of Biochemistry, University of Mysore, Manasagangothri, Mysore-570006, India. Received 28 February 1989, Revised 2 May 1989, Available online 15 August

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2002. --INVALID-LINK--. Rights and permissions. Abstract. A simple, rapid, and continuous spectrophotometric assay for phosphodiesterase using p-nitrophenyl-5'-TMP as the substrate has been developed. The liberated p-nitrophenol is measured at 400 nm. The assay is highly reproducible and more sensitive than the conventional method. The phosphodiesterase activities of venoms from different species of snakes have been determined by this method. The K,,, value for Vipera russellii venom phosphodiesterase using this substrate is 0.25 mM. 1

[5] A simple, continuous spectrophotometric assay for phosphodiesterase I (snake venom) - ScienceDirect (1977-01-01) A simple, continuous spectrophotometric assay for phosphodiesterase I (snake venom). B.K.L. Trijbels and; F.J.M. Trijbels. Department of Pediatrics, University of Nijmegen, Nijmegen, The Netherlands. Received 29 July 1976. Available online 2 March 2004. --INVALID-LINK--. Rights and permissions. Abstract. A simple and rapid method for the determination of phosphodiesterase I (EC 3.1.4.1) activity is described. The assay is based on the hydrolysis of thymidine 5′-monophosphate p-nitrophenyl ester. The liberation of p-nitrophenol is continuously followed spectrophotometrically at 400 nm. The influence of pH, substrate concentration, and some activators and inhibitors on the enzyme activity are reported. The method is very suitable for the determination of phosphodiesterase I activity in tissue homogenates and subcellular fractions. 1

[6] A simple and convenient assay for snake venom phosphodiesterase - PubMed A simple and convenient assay for snake venom phosphodiesterase. G R Kumaraswamy,; T V Gowda. PMID: 2769212. DOI: 10.1016/0041-0101(89)90177-7. Abstract. A simple, rapid, and continuous spectrophotometric assay for phosphodiesterase using p-nitrophenyl-5'-TMP as the substrate has been developed. The liberated p-nitrophenol is measured at 400 nm. The assay is highly reproducible and more sensitive than the conventional method. The phosphodiesterase activities of venoms from different species of snakes have been determined by this method. The K,,, value for Vipera russellii venom phosphodiesterase using this substrate is 0.25 mM. 1

A simple and convenient assay for snake venom phosphodiesterase - Toxicon A simple, rapid, and continuous spectrophotometric assay for phosphodiesterase using p-nitrophenyl-5'-TMP as the substrate has been developed. The liberated p-nitrophenol is measured at 400 nm. The assay is highly reproducible and more sensitive than the conventional method. The phosphodiesterase activities of venoms from different species of snakes have been determined

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A continuous spectrophotometric assay for the determination of snake venom phosphodiesterase activity - Toxicon A simple, rapid, and continuous spectrophotometric assay for phosphodiesterase using p-nitrophenyl-5'-TMP as the substrate has been developed. The liberated p-nitrophenol is measured at 400 nm. The assay is highly reproducible and more sensitive than the conventional method. The phosphodiesterase activities of venoms from different species of snakes have been determined by this method. The K,,, value for Vipera russellii venom phosphodiesterase using this substrate is 0.25 mM. 1

A simple, continuous spectrophotometric assay for phosphodiesterase I (snake venom) - Analytical Biochemistry A simple and rapid method for the determination of phosphodiesterase I (EC 3.1.4.1) activity is described. The assay is based on the hydrolysis of thymidine 5′-monophosphate p-nitrophenyl ester. The liberation of p-nitrophenol is continuously followed spectrophotometrically at 400 nm. The influence of pH, substrate concentration, and some activators and inhibitors on the enzyme activity are reported. The method is very suitable for the determination of phosphodiesterase I activity in tissue homogenates and subcellular fractions. 7 Application Notes: Spectrophotometric Determination of Phosphodiesterase I Activity with p-Nitrophenyl Thymidine 5′-Monophosphate (pNP-TMP)

For Researchers, Scientists, and Drug Development Professionals

# Introduction

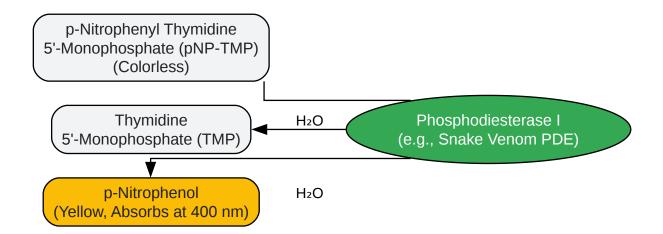
The spectrophotometric assay using p-nitrophenyl thymidine 5'-monophosphate (**pNP-TMP**), also known as thymidine 5'-monophosphate p-nitrophenyl ester, offers a simple, continuous, and highly reproducible method for determining the activity of exonucleases like Snake Venom Phosphodiesterase I (svPDE, EC 3.1.4.1).[5] This enzyme successively hydrolyzes 5'-mononucleotides from the 3'-OH end of oligonucleotides. The assay's principle lies in the enzymatic cleavage of the colorless substrate, **pNP-TMP**, to release thymidine 5'-monophosphate (TMP) and the chromogenic product, p-nitrophenol. The liberation of yellow-colored p-nitrophenol can be continuously monitored by measuring the increase in absorbance at 400 nm, providing a direct measure of enzyme activity.[4][5] This method is more sensitive than conventional assays and is suitable for kinetic studies, inhibitor screening, and determining enzyme activity in various biological preparations.[6]



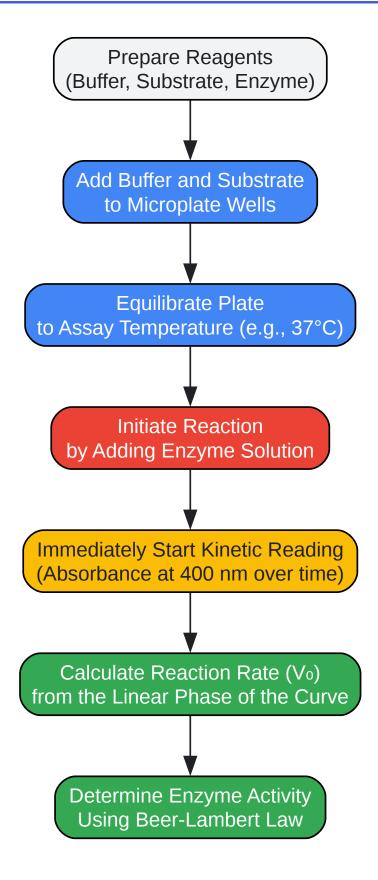
# **Principle of the Reaction**

The assay is based on the hydrolysis of the phosphodiester bond in **pNP-TMP** by Phosphodiesterase I. This reaction yields two products: thymidine 5'-monophosphate (TMP) and p-nitrophenol. The p-nitrophenolate ion, which is formed at alkaline pH, has a distinct yellow color with a maximum absorbance wavelength of 400-405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity under the specified assay conditions.









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